Cas no 259209-25-1 ((2-Hydroxy-4-methylphenyl)boronic acid)

(2-Hydroxy-4-methylphenyl)boronic acid is a boronic acid derivative featuring a hydroxyl group and a methyl substituent on the aromatic ring. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity with various aryl halides. The presence of the hydroxyl group enhances its solubility in polar solvents and may facilitate further functionalization. Its structural properties make it a valuable intermediate in pharmaceutical and materials science research. The compound is typically supplied in high purity, ensuring consistent performance in catalytic applications. Proper storage under inert conditions is recommended to maintain stability.
(2-Hydroxy-4-methylphenyl)boronic acid structure
259209-25-1 structure
Product name:(2-Hydroxy-4-methylphenyl)boronic acid
CAS No:259209-25-1
MF:C7H9BO3
Molecular Weight:151.95556
MDL:MFCD18397304
CID:1029678
PubChem ID:18616914

(2-Hydroxy-4-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (2-Hydroxy-4-methylphenyl)boronic acid
    • 2-Hydroxy-4-methylphenyl boronic acid
    • MFCD18397304
    • A877436
    • CS-0049769
    • EN300-3212086
    • AKOS016842649
    • DTXSID50595153
    • 2-Hydroxy-4-methylphenylboronic acid
    • AS-34157
    • 259209-25-1
    • PB11677
    • SCHEMBL1684521
    • boronic acid, (2-hydroxy-4-methylphenyl)- (9ci)
    • (2-Hydroxy-4-methylphenyl)boronicacid
    • MDL: MFCD18397304
    • インチ: InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3
    • InChIKey: JHCQENHEMNQVSO-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)B(O)O)O

計算された属性

  • 精确分子量: 152.06400
  • 同位素质量: 152.0644743g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.7Ų

じっけんとくせい

  • PSA: 60.69000
  • LogP: -0.61960

(2-Hydroxy-4-methylphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB453917-500mg
(2-Hydroxy-4-methylphenyl)boronic acid, 95%; .
259209-25-1 95%
500mg
€528.60 2023-09-03
Key Organics Ltd
AS-34157-1G
(2-hydroxy-4-methylphenyl)boronic acid
259209-25-1 >95%
1g
£1627.00 2025-02-08
Alichem
A242000217-500mg
2-Hydroxy-4-methylphenylboronic acid
259209-25-1 98%
500mg
$1058.40 2023-09-02
TRC
H972538-50mg
2-Hydroxy-4-methylphenylboronic acid
259209-25-1
50mg
$471.00 2023-05-18
Chemenu
CM107645-250mg
(2-Hydroxy-4-methylphenyl)boronic acid
259209-25-1 95%+
250mg
$332 2024-07-28
Matrix Scientific
115780-500mg
(2-Hydroxy-4-methylphenyl)boronic acid, 97%
259209-25-1 97%
500mg
$1412.00 2023-09-10
eNovation Chemicals LLC
D497039-5G
(2-hydroxy-4-methylphenyl)boronic acid
259209-25-1 97%
5g
$1410 2024-05-23
Ambeed
A452742-100mg
(2-Hydroxy-4-methylphenyl)boronic acid
259209-25-1 98%
100mg
$132.0 2025-02-26
Advanced ChemBlocks
G-5911-5G
(2-Hydroxy-4-methylphenyl)-boronic acid
259209-25-1 97%
5G
$1,750 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB118387-250MG
(2-hydroxy-4-methylphenyl)boronic acid
259209-25-1 97%
250MG
¥ 1,716.00 2023-03-09

(2-Hydroxy-4-methylphenyl)boronic acid 合成方法

(2-Hydroxy-4-methylphenyl)boronic acid 関連文献

(2-Hydroxy-4-methylphenyl)boronic acidに関する追加情報

Research Briefing on (2-Hydroxy-4-methylphenyl)boronic Acid (CAS: 259209-25-1) in Chemical Biology and Pharmaceutical Applications

In recent years, boronic acid derivatives have gained significant attention in chemical biology and pharmaceutical research due to their unique reactivity and potential therapeutic applications. Among these, (2-Hydroxy-4-methylphenyl)boronic acid (CAS: 259209-25-1) has emerged as a compound of interest owing to its versatile chemical properties and biological activity. This briefing synthesizes the latest research findings on this compound, highlighting its synthesis, mechanisms of action, and potential applications in drug development and diagnostics.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the role of (2-Hydroxy-4-methylphenyl)boronic acid as a key intermediate in the synthesis of novel proteasome inhibitors. The study demonstrated that this boronic acid derivative exhibits high affinity for the proteasome's active site, making it a promising candidate for the development of targeted cancer therapies. Researchers utilized X-ray crystallography to elucidate the binding interactions, revealing a unique hydrogen-bonding network that enhances its inhibitory potency.

Another significant advancement was reported in the field of antibiotic development. A 2024 study in ACS Infectious Diseases investigated the antimicrobial properties of (2-Hydroxy-4-methylphenyl)boronic acid against multidrug-resistant bacterial strains. The compound showed synergistic effects when combined with existing antibiotics, potentially overcoming resistance mechanisms. This finding opens new avenues for combating antibiotic-resistant infections, a critical challenge in modern medicine.

In the realm of diagnostic applications, researchers have developed fluorescent probes based on (2-Hydroxy-4-methylphenyl)boronic acid for the detection of reactive oxygen species (ROS) in cellular environments. A 2023 publication in Analytical Chemistry detailed a novel probe design that exhibits high selectivity for hydroxyl radicals, enabling real-time monitoring of oxidative stress in live cells. This technology has significant implications for studying neurodegenerative diseases and cancer progression.

The pharmaceutical industry has also shown growing interest in this compound for drug formulation purposes. Recent patent filings (2023-2024) describe its use as a stabilizing agent in protein-based therapeutics, particularly for monoclonal antibodies. The boronic acid moiety appears to protect against aggregation and degradation during storage, potentially extending shelf life and improving drug stability.

Despite these promising developments, challenges remain in the clinical translation of (2-Hydroxy-4-methylphenyl)boronic acid-based therapies. Current research is focusing on improving its pharmacokinetic properties and reducing potential off-target effects. Several research groups are exploring prodrug strategies and nanoparticle delivery systems to enhance its bioavailability and tissue specificity.

Future directions for research include expanding its applications in targeted drug delivery systems, particularly for brain-targeted therapies where the blood-brain barrier presents significant challenges. Additionally, the compound's potential in combination therapies with existing anticancer and antimicrobial agents warrants further investigation. The unique chemical properties of (2-Hydroxy-4-methylphenyl)boronic acid continue to make it a valuable tool in chemical biology and a promising candidate for pharmaceutical development.

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